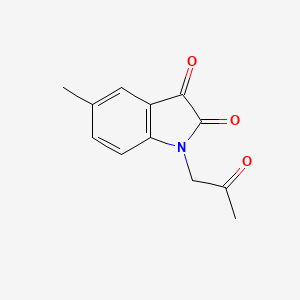
(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is a compound that belongs to the class of indene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Methylation: The methyl group is introduced at the 3-position of the indene ring through methylation reactions.
Oxidation: The oxidation of the indene ring to form the 1-oxo group is carried out using oxidizing agents.
Acetic Acid Substitution: The final step involves the substitution of the acetic acid group at the 2-position of the indene ring.
Industrial Production Methods
Industrial production methods for 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involve large-scale synthesis using optimized reaction conditions and catalysts to achieve high yields and purity. The process typically includes continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The hydroxyl and acetic acid groups can undergo substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indene derivatives with different functional groups, which can be further explored for their biological and chemical properties.
科学的研究の応用
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
2-(3-Hydroxy-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A closely related compound with a hydroxyl group at the 3-position.
5-Hydroxy-2-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: A compound with a similar structure but different substitution pattern.
Uniqueness
2-(5-Hydroxy-3-methyl-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methyl, and acetic acid groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
725715-05-9 |
|---|---|
分子式 |
C12H12O4 |
分子量 |
220.22 g/mol |
IUPAC名 |
2-(6-hydroxy-1-methyl-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
InChI |
InChI=1S/C12H12O4/c1-6-9-4-7(13)2-3-8(9)12(16)10(6)5-11(14)15/h2-4,6,10,13H,5H2,1H3,(H,14,15) |
InChIキー |
UAUGVRKAAYAXKS-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(=O)C2=C1C=C(C=C2)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11887013.png)





![5,6-Diethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11887063.png)
